Cas no 1797028-32-0 (2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide)

2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide structure
1797028-32-0 structure
商品名:2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide
CAS番号:1797028-32-0
MF:C20H15FN4O2S2
メガワット:426.487104654312
CID:5369738

2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide
    • インチ: 1S/C20H15FN4O2S2/c21-17-5-1-2-6-19(17)29(26,27)25-15-9-7-14(8-10-15)18-13-28-20(24-18)23-16-4-3-11-22-12-16/h1-13,25H,(H,23,24)
    • InChIKey: BKFHBDJDUMTMAW-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC=C(C3=CSC(NC4=CC=CN=C4)=N3)C=C2)(=O)=O)=CC=CC=C1F

じっけんとくせい

  • 密度みつど: 1.470±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 635.1±65.0 °C(Predicted)
  • 酸性度係数(pKa): 6.84±0.10(Predicted)

2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6468-0082-20mg
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F6468-0082-10μmol
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A2B Chem LLC
BA73671-10mg
2-fluoro-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)benzene-1-sulfonamide
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A2B Chem LLC
BA73671-50mg
2-fluoro-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)benzene-1-sulfonamide
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Life Chemicals
F6468-0082-30mg
2-fluoro-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)benzene-1-sulfonamide
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Life Chemicals
F6468-0082-2mg
2-fluoro-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)benzene-1-sulfonamide
1797028-32-0 90%+
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Life Chemicals
F6468-0082-20μmol
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2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide 関連文献

Related Articles

2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamideに関する追加情報

Comprehensive Overview of 2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide (CAS No. 1797028-32-0)

2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide (CAS No. 1797028-32-0) is a specialized sulfonamide derivative with a unique molecular structure that combines a thiazole ring, a pyridine moiety, and a fluorinated benzene group. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and pharmaceutical research. Its structural complexity and functional groups make it a valuable candidate for investigating enzyme inhibition and receptor modulation.

The molecular formula of 2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide is C20H15FN4O2S2, with a molecular weight of approximately 426.48 g/mol. The presence of the fluoro substituent enhances its bioavailability and metabolic stability, which are critical factors in drug design. Researchers are particularly interested in its potential to interact with kinase targets, a hot topic in cancer therapy and inflammatory diseases.

One of the most searched questions in AI-driven drug discovery platforms is about the structure-activity relationship (SAR) of sulfonamide derivatives. 2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide offers a fascinating case study due to its multi-target potential. The thiazole ring is known for its role in heterocyclic chemistry, often contributing to antimicrobial and anticancer properties. Meanwhile, the pyridine moiety is a common feature in FDA-approved drugs, highlighting its relevance in modern pharmacology.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine. This compound’s sulfonamide group is a key pharmacophore, often associated with carbonic anhydrase inhibition, a mechanism explored in glaucoma and diuretics. The integration of computational chemistry tools, such as molecular docking and QSAR modeling, has accelerated the study of 1797028-32-0, making it a trending topic in cheminformatics forums.

The synthesis of 2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are frequently discussed in patent literature, reflecting the compound’s commercial potential. Its solubility in polar solvents like DMSO and methanol facilitates its use in high-throughput screening assays, a technique widely adopted in biotech startups.

From a market perspective, the global interest in targeted therapies has boosted the demand for novel chemical entities like 1797028-32-0. Pharmaceutical companies are actively exploring its intellectual property landscape, with several research papers and grant proposals focusing on its derivatives. The compound’s low toxicity profile, as suggested by preliminary in vitro studies, further enhances its appeal for preclinical development.

In conclusion, 2-Fluoro-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]benzenesulfonamide (CAS No. 1797028-32-0) represents a promising scaffold in medicinal chemistry. Its multi-functional design, combined with growing industry trends toward personalized medicine, positions it as a compound of high scientific and commercial value. Future research may uncover its full potential in addressing unmet medical needs, particularly in oncology and central nervous system disorders.

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